![molecular formula C13H15N3O3 B2849045 methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate CAS No. 1787992-84-0](/img/structure/B2849045.png)

methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

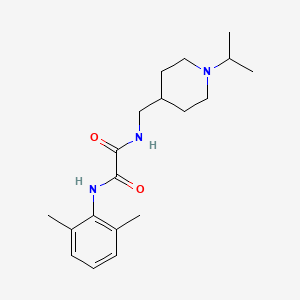

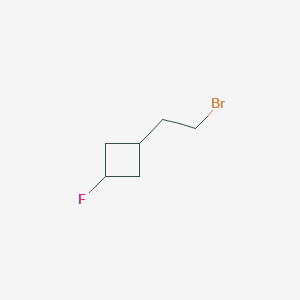

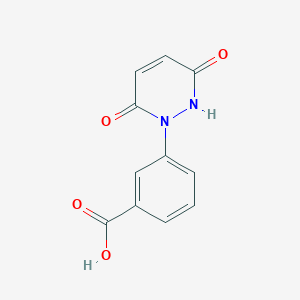

“Methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate” is a complex organic compound. It is related to the class of compounds known as tetrahydropyrazino[1,2-b]indazol-1(2H)-ones . These compounds are characterized by a pyrazino[1,2-b]indazol-1(2H)-one core structure, which is a bicyclic system consisting of a pyrazine ring fused to an indazole ring .

Molecular Structure Analysis

The molecular structure of related compounds, such as 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one, includes a total of 27 bonds. There are 16 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 secondary amide (aromatic), and 1 Pyrazole .科学的研究の応用

Cancer Treatment

Indazole derivatives, including methyl 2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetate , have been studied for their potential in treating cancer. They exhibit properties that can inhibit the growth of cancer cells. For instance, certain indole derivatives have shown effectiveness against estrogen receptor-positive breast cancer cell lines and triple-negative breast cancer cell lines .

Synthesis of Alkaloids

Indoles and indazoles are significant in the synthesis of alkaloids, which are naturally occurring compounds with a wide range of biological activities. The compound could be used in the synthesis of complex alkaloid structures, which may have applications in pharmaceuticals and as biological probes .

Antimicrobial Activity

Compounds with an indazole ring system have been reported to possess antimicrobial properties. This makes them valuable in the development of new antibiotics or antiseptic agents, which could be crucial in the fight against drug-resistant bacteria .

Neuroprotective Agents

Indazole derivatives are also being explored for their neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from damage .

Anti-inflammatory Agents

The anti-inflammatory potential of indazole compounds is another area of interest. They could be developed into medications that help reduce inflammation in various conditions, such as arthritis or inflammatory bowel disease .

Enzyme Inhibition

These compounds can act as enzyme inhibitors, targeting specific enzymes involved in disease processes. By inhibiting these enzymes, they can modulate biological pathways and have therapeutic effects in diseases like diabetes or hypertension .

Cardiovascular Diseases

Research has indicated that indazole derivatives may have applications in treating cardiovascular diseases. They can affect the cardiovascular system in ways that could be beneficial for conditions like heart failure or arrhythmias .

Psychiatric Disorders

Lastly, the psychoactive properties of some indazole derivatives suggest potential uses in treating psychiatric disorders. They could lead to new treatments for conditions such as depression, anxiety, or schizophrenia .

作用機序

Target of Action

Similar compounds have been reported to target various cellular components, particularly those involved in cancer pathways .

Mode of Action

It’s worth noting that similar compounds have been synthesized and shown to have excellent optical properties and singlet oxygen generation capacity , which suggests potential applications in photodynamic therapy for cancer treatment.

Biochemical Pathways

Based on the properties of similar compounds, it can be inferred that it may influence pathways related to oxidative stress and cellular apoptosis, particularly in the context of cancer cells .

Result of Action

Similar compounds have been shown to produce significant cytotoxic effects in certain types of cancer cells .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under specific conditions, such as the presence of a base and certain temperature conditions .

特性

IUPAC Name |

methyl 2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-19-11(17)8-15-6-7-16-12(13(15)18)9-4-2-3-5-10(9)14-16/h6-7H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCLIZUEHKUMTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CN2C(=C3CCCCC3=N2)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2848967.png)

![3-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2848968.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2848972.png)

![(E)-5-chloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2848975.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2848977.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2848978.png)

![2-({[(4-nitrobenzyl)oxy]imino}methyl)-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2848982.png)

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-nitrophenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2848983.png)